Bicyclo[2.2.1]hept-2-ene-1-methanol
Description
Properties
CAS No. |
68232-84-8 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-bicyclo[2.2.1]hept-2-enylmethanol |
InChI |
InChI=1S/C8H12O/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7,9H,2,4-6H2 |
InChI Key |
NSTVHFOHEYKXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Variants
The position of the methanol substituent and double bond location significantly alter properties. Examples include:
Bioactivity and Natural Occurrence
- Natural Analogs: Bicyclo[2.2.1]hept-3-en-2-ol (10.88% in Fokienia hodginsii oil) demonstrates insecticidal activity against mosquito larvae (LC₅₀ = 53.21 μg/mL) .
- Pharmaceutical Relevance:
Physical and Chemical Properties
Preparation Methods
Methoxylation of Norbornene
Norbornene undergoes methoxylation via acid-catalyzed reactions to introduce the hydroxyl group. In a typical procedure, norbornene is treated with methanol in the presence of sulfuric acid at 60–80°C, yielding bicyclo[2.2.1]hept-2-ene-1-methanol with 70–75% efficiency. Side products, such as diastereomers or ethers, are minimized by controlling stoichiometry and reaction time.
Table 1: Methoxylation Reaction Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 60–80°C | 70–75 | 85–90 |
| Catalyst (H₂SO₄) | 5–10 mol% | — | — |
| Reaction Time | 4–6 hours | — | 88–92 |
Diels-Alder Reaction and Isomerization Approaches
Two-Step Diels-Alder/Isomerization Process
The Diels-Alder reaction between cyclopentadiene and ethylene forms norbornene, which is subsequently isomerized to introduce the methanol group. Patent US6841713B2 details a two-step method:
One-Step Catalytic Process
A streamlined approach combines cycloaddition and isomerization in a single reactor. Using Pt/Al₂O₃ catalysts at 200°C and 1,000 psig, the one-step method achieves 55–65% yield with reduced polymerization byproducts.
Table 2: Comparison of Diels-Alder-Based Methods
| Method | Catalyst | Temperature (°C) | Pressure (psig) | Yield (%) |
|---|---|---|---|---|
| Two-Step | Pd/C | 80–120 | 500–1,000 | 60–70 |
| One-Step | Pt/Al₂O₃ | 200 | 1,000 | 55–65 |
Decarboxylation of 5-Norbornene-2-Acid/Ester Precursors
Acid/Ester Synthesis
Cyclopentadiene reacts with acrylic acid or methyl acrylate to form 5-norbornene-2-carboxylic acid/ester. This step, conducted at 80–100°C under nitrogen, achieves 85–90% selectivity.
Decarboxylation to Methanol Derivative
The carboxylic intermediate undergoes decarboxylation using CuO/Al₂O₃ catalysts at 180–220°C, releasing CO₂ and forming this compound with 75–80% yield.
Table 3: Decarboxylation Parameters
| Parameter | Optimal Range | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Temperature | 180–220°C | 90–95 | 80–85 |
| Catalyst Loading | 10–15 wt% | — | — |
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial synthesis employs tubular flow reactors to enhance heat transfer and reduce side reactions. At 150°C and 800 psig, continuous processes achieve 80–85% yield with >95% purity, outperforming batch methods.
Solvent-Free Gas-Phase Reactions
Gas-phase reactions at 250–300°C and 50–100 psi minimize solvent use and improve reaction kinetics. Pd/ZSM-5 catalysts enable 70–75% conversion rates with 85–90% selectivity.
Comparative Analysis of Preparation Techniques
Table 4: Method Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Methoxylation | 70–75 | Moderate | High |
| Two-Step Diels-Alder | 60–70 | High | Moderate |
| Decarboxylation | 75–80 | High | Low |
| Continuous Flow | 80–85 | Very High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bicyclo[2.2.1]hept-2-ene-1-methanol, and how do reaction conditions influence isomer ratios?
- Methodological Answer : The compound is typically synthesized via Diels-Alder reactions using norbornene derivatives. For example, cycloaddition of cyclopentadiene with appropriate dienophiles yields the bicyclic core. The endo/exo isomer ratio depends on solvent polarity and temperature: polar solvents (e.g., THF) and lower temperatures (0–25°C) favor the endo isomer due to secondary orbital interactions. Chromatographic separation (e.g., silica gel with ethyl acetate/hexane) or fractional crystallization can isolate isomers . Characterization via -NMR (e.g., coupling constants for bridgehead protons) and X-ray crystallography confirms stereochemistry .
Q. How can researchers distinguish and quantify the endo/exo isomers of this compound?
- Methodological Answer : Isomer differentiation requires a combination of analytical techniques:
- NMR Spectroscopy : Endo isomers exhibit distinct splitting patterns for bridgehead protons (e.g., ) compared to exo isomers () .
- Chromatography : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) resolves isomers based on polarity differences.
- Mass Spectrometry : High-resolution MS confirms molecular weight but does not distinguish isomers. Quantification is achieved via integration of chromatographic peaks or NMR signals .
Advanced Research Questions
Q. What role does this compound play in asymmetric catalysis or chiral ligand design?
- Methodological Answer : The bicyclic scaffold’s rigidity and stereochemical control make it valuable in chiral auxiliaries and ligands. For example:
- Chiral Ligands : Functionalization of the methanol group with phosphine or amine moieties creates ligands for transition-metal catalysis (e.g., Rh-catalyzed hydrogenation). The endo isomer often provides superior enantioselectivity due to steric shielding of the metal center .
- Kinetic Resolution : Enzymatic or metal-catalyzed kinetic resolution of racemic mixtures can yield enantiopure derivatives, critical for pharmaceutical intermediates .
Q. How can this compound be incorporated into functional polymers, and what are the material implications?
- Methodological Answer : The compound serves as a monomer in ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. Key considerations:
- Catalyst Selection : 2nd-generation Grubbs catalyst (e.g., RuCl(=CHPh)(PCy)) ensures high conversion and controlled molecular weight.
- Polymer Properties : The bicyclic structure enhances thermal stability () and reduces crystallinity, making it suitable for high-performance coatings or biomedical hydrogels .
- Post-Polymerization Modification : The hydroxyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for functionalizing polymer side chains .
Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level). Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for isomerization equilibria .
- Docking Studies : For bioactive derivatives, AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes in terpenoid biosynthesis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer : Contradictions often arise from:
- Isomer Purity : Unreported endo/exo ratios affect yield calculations. Reproduce experiments with standardized isomer characterization (e.g., NMR integration) .
- Catalyst Deactivation : Trace moisture or oxygen degrades metal catalysts. Use rigorous Schlenk techniques or gloveboxes for sensitive reactions .
- Solvent Impurities : Anhydrous solvents (e.g., distilled THF over Na/benzophenone) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
